2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Description
Molecular Geometry and Tautomeric Forms
The molecular architecture of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is defined by its unique bicyclic framework consisting of a pyrrole ring fused to a pyridine ring through positions 3 and 4. The compound possesses a saturated ethylene bridge spanning carbons 6 and 7 of the pyrrole portion, creating a partially hydrogenated heterocyclic system. This structural arrangement places the chlorine substituent at the 2-position of the pyridine ring, significantly influencing the overall electronic distribution and molecular properties. The fused ring system creates a rigid planar framework with the saturated bridge introducing some degree of conformational flexibility.
The geometric parameters of this heterocyclic system have been extensively studied through computational methods, revealing important insights into bond lengths, bond angles, and dihedral relationships. The pyridine ring maintains aromatic character with typical carbon-nitrogen and carbon-carbon bond distances, while the partially saturated pyrrole portion exhibits mixed aromatic and aliphatic characteristics. The chlorine substituent at the 2-position creates an electron-withdrawing effect that influences the overall charge distribution throughout the bicyclic framework. This substitution pattern also affects the planarity of the system and introduces specific steric considerations that impact molecular interactions.
Tautomeric considerations for this compound involve potential equilibria between different protonation states and structural arrangements. Studies on related pyrrolo[3,4-b]pyridine systems have demonstrated that tautomerism can occur under specific conditions, particularly involving the nitrogen atoms within the heterocyclic framework. The presence of the chlorine substituent and the partially saturated nature of the pyrrole ring influence tautomeric equilibria by modifying the relative stability of different tautomeric forms. Environmental factors such as solvent polarity and pH can significantly affect these equilibria, leading to variations in the predominant structural form under different conditions.
The molecular geometry analysis reveals that the compound adopts a relatively planar conformation with the chlorine atom positioned out of the ring plane due to its size and electronic properties. The partially saturated ethylene bridge introduces some puckering in the pyrrole portion, creating a slight deviation from complete planarity. This geometric arrangement has important implications for intermolecular interactions and crystal packing arrangements. The spatial positioning of the chlorine substituent creates opportunities for halogen bonding interactions, which have been observed in related chlorinated heterocyclic systems.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLXPRCFQNRAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463640 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-57-6 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways depend on the specific derivative and its intended use. For example, derivatives of this compound have been studied for their potential to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold allows for diverse substitutions, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison with five analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Efficiency : The 2-chloro derivative is synthesized via RhIII-catalyzed C–H functionalization, achieving 90% yield under optimized conditions . In contrast, trifluoromethyl analogs require multistep nucleophilic substitutions .
Electronic Effects : Chlorine at the 2-position induces electron withdrawal, enhancing electrophilic reactivity compared to 3-substituted isomers .
Pharmaceutical Relevance : The 5-ketone variant (CAS: 1256811-82-1) is critical for γ-lactam formation, a motif in protease inhibitors .
Safety Profiles : Hydrochloride salts (e.g., 1841081-37-5) exhibit higher aqueous solubility but require stringent handling due to hygroscopicity and irritant hazards .
Biological Activity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 810668-57-6) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C7H7ClN2
- Molecular Weight: 154.60 g/mol
- CAS Number: 810668-57-6
- Structural Features: The compound features a pyrrolo[3,4-b]pyridine core with a chlorine substituent at the 2-position, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include antibacterial, anti-inflammatory, and potential antitumor effects. Its structural analogs have been explored for various therapeutic applications.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-b]pyridine exhibit potent antibacterial properties. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | Staphylococcus aureus |
| Pyrrolo Derivative | 3.125 - 12.5 | Staphylococcus aureus and Escherichia coli |
These results indicate that modifications to the pyrrolo structure can enhance antibacterial efficacy against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been investigated. For example, certain derivatives were shown to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib:
| Compound | IC50 (μmol) | Comparison Drug |
|---|---|---|
| Pyrrole Derivative | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
This suggests that the pyrrolo framework may serve as a scaffold for developing new anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Chlorine Substitution: The presence of chlorine at the 2-position is critical for enhancing both antibacterial and anti-inflammatory activities.
- Substituent Effects: Variations in substituents on the pyrrole ring can significantly alter potency and selectivity against specific pathogens or inflammatory pathways.
- Lipophilicity and Solubility: Modifications that improve lipophilicity often correlate with increased cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have focused on the optimization of compounds based on the pyrrolo[3,4-b]pyridine scaffold:
- Antimicrobial Studies:
- Anti-inflammatory Mechanisms:
-
Cancer Research:
- Preliminary investigations into the antitumor activity of related compounds have shown promise in inhibiting cancer cell proliferation in vitro.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. A one-pot process is reported for structurally related intermediates (e.g., 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one), which involves sequential condensation, cyclization, and halogenation steps. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products .
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : Techniques include:
- X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., Acta Crystallographica reports for benzyl-substituted analogs) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve proton environments and confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
Q. What analytical methods are used to detect and quantify impurities in this compound?
- Methodological Answer : As an impurity in pharmaceuticals (e.g., Zopiclone derivatives), reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Method validation includes specificity, linearity (R² > 0.995), and limit of detection (LOD < 0.1%). LC-MS/MS is used for structural elucidation of unknown impurities .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Dose-dependent effects are observed in animal models (e.g., anti-necroptotic activity at low doses vs. toxicity at high doses). Meta-analyses of in vitro/in vivo data, combined with pharmacokinetic modeling, help reconcile discrepancies. For example, variations in transporter affinity (e.g., binding proteins) may explain tissue-specific activity .
Q. What strategies optimize the compound’s metabolic stability and bioavailability?
- Methodological Answer :
- Prodrug design : Esterification of hydroxyl groups to enhance membrane permeability.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., hepatic CYP3A4-mediated oxidation).
- Nanoparticle encapsulation : Improves solubility and prolongs half-life (e.g., PEG-PLGA formulations). Data from related pyrrolopyrazines suggest a 2–3× increase in AUC (area under the curve) .
Q. What advanced techniques elucidate its subcellular localization and target interactions?
- Methodological Answer :
- Confocal microscopy with fluorescent probes (e.g., BODIPY-labeled analogs) to track organelle-specific accumulation.
- Surface plasmon resonance (SPR) for real-time binding kinetics with targets like GABAA receptors (KD values in nM range).
- Cryo-EM to resolve structural interactions with protein kinases (e.g., inhibition of MAPK pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
